Isobornyl methacrylate, technical grade
Overview
Description
Isobornyl methacrylate, technical grade is a specialty monomer known for its unique combination of hardness and flexibility. It is a colorless, transparent liquid with a molecular mass of 222.32 grams per mole. The IUPAC name for this compound is [(1R,4R)-4,7,7-trimethyl-3 bicyclo [2.2.1]heptanyl] 2-methylprop-2-enoate . This compound is widely used in the formulation of various coatings due to its desirable properties such as increased hardness, improved weathering resistance, and crack resistance .
Preparation Methods
Isobornyl methacrylate, technical grade can be synthesized through several methods. One common synthetic route involves the reaction of (1S,2S,4S)-(+)-isoborneol with methacrylic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine . The reaction mixture is heated to 80°C and stirred for 16 hours. After cooling, the mixture is washed with sodium bicarbonate solution and brine, followed by purification through fractional distillation under reduced pressure .
Industrial production methods often involve the use of stainless steel stirred autoclaves where the raw materials are mixed and heated under controlled conditions to achieve the desired reaction . The reaction conditions, such as temperature and stirring speed, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Isobornyl methacrylate, technical grade primarily undergoes free radical polymerization reactions due to the presence of the methacrylate group . This compound can copolymerize with a variety of acrylate and methacrylate monomers to form polymers with enhanced properties . Common reagents used in these reactions include initiators such as azobisisobutyronitrile (AIBN) and potassium persulfate .
The major products formed from these reactions are copolymers that exhibit increased hardness, higher glass transition temperatures, and improved adhesion properties . These copolymers are used in various applications, including coatings, adhesives, and sealants .
Scientific Research Applications
Isobornyl methacrylate, technical grade has a wide range of scientific research applications. In chemistry, it is used to synthesize copolymers with desirable properties for coatings and adhesives . In biology, it is used to create hydrogels with chiral recognition capabilities . In medicine, it is explored for its potential in drug delivery systems due to its biocompatibility and low toxicity .
In the industry, this compound is used to improve the mechanical properties and water resistance of materials such as fast-growing poplar wood . It is also used in the production of high-performance coatings that require enhanced weathering resistance and flexibility .
Mechanism of Action
The mechanism of action of Isobornyl methacrylate, technical grade involves its ability to undergo free radical polymerization, forming polymers with high glass transition temperatures and improved mechanical properties . The bulky isobornyl group in its structure enhances intermolecular interactions, leading to better adhesion and flexibility of the resulting polymers . These properties make it suitable for applications that require durable and flexible coatings .
Comparison with Similar Compounds
Isobornyl methacrylate, technical grade is often compared with other methacrylate monomers such as methyl methacrylate and α-pinene methacrylate . While methyl methacrylate provides high hardness, it tends to be brittle, whereas this compound offers a balance of hardness and flexibility . α-Pinene methacrylate, another terpene-derived monomer, also exhibits self-crosslinking properties, but this compound is preferred for its higher glass transition temperature and better adhesion properties .
Similar compounds include:
- Methyl methacrylate
- α-Pinene methacrylate
- β-Pinene methacrylate
This compound stands out due to its unique combination of properties that make it suitable for a wide range of applications in coatings, adhesives, and other high-performance materials .
Properties
IUPAC Name |
[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10-,11?,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXETNIOYFMLW-JENJKZFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [MSDSonline] | |
Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobornyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5670 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
112-117 °C at 0.33 kPa | |
Details | Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V16 (1995) 475 | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.980 @ 25 °C | |
Details | Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V16 (1995) 475 | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |
Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Jan 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
Record name | Isobornyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5670 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Jan 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
7534-94-3 | |
Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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